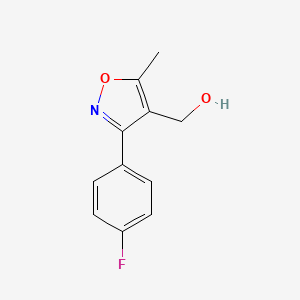

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Vue d'ensemble

Description

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: is an organic compound with the molecular formula C11H10FNO2. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group and a hydroxymethyl group makes this compound interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol typically begins with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives.

Reaction Conditions: The cyclization reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. For example, the use of acetic acid or sodium hydroxide can facilitate the formation of the isoxazole ring.

Fluorophenyl Group Introduction:

Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced through a reduction reaction, where a suitable precursor such as a formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring, allowing for the introduction of various functional groups. Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the functional groups introduced.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and receptor interactions due to its unique structural features.

Medicine:

Drug Development: The compound’s structural similarity to biologically active molecules makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

(4-Fluorophenyl)methanol: A simpler compound with a similar fluorophenyl group but lacking the isoxazole ring.

5-Methylisoxazole: A compound with the isoxazole ring but without the fluorophenyl and hydroxymethyl groups.

Uniqueness:

Structural Complexity: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol combines the structural features of both the fluorophenyl group and the isoxazole ring, making it more versatile in chemical and biological applications.

Functional Diversity: The presence of both the fluorophenyl and hydroxymethyl groups allows for a wider range of chemical reactions and interactions compared to simpler compounds.

Activité Biologique

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl ring and an isoxazole moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably:

- GABA Receptor Modulation : The compound has been identified as a negative allosteric modulator of GABA_A receptors, particularly those containing the α5 subunit. This modulation can influence anxiety and cognitive functions .

- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- GABA_A Receptor Studies : Research indicated that compounds similar to this compound showed significant effects on GABA_A receptor subtypes, leading to potential therapeutic applications in anxiety disorders .

- AChE Inhibition : A study evaluated various compounds for AChE inhibition, where this compound demonstrated promising results comparable to established inhibitors like Galanthamine .

- Antioxidant and Antimicrobial Effects : The compound was also tested for antioxidant properties using the DPPH assay, showing moderate activity. Additionally, its methanol extract exhibited antibacterial effects against common pathogens such as E. coli and S. aureus, indicating its potential use in treating infections .

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVTPNVCHCMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651470 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018297-63-6 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.